[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Description
Properties
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-5-7-2-8(3-7,4-9)11-6-7/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPTJKYPSNRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the oxabicyclohexane ring. This is followed by the introduction of the methoxymethyl group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high productivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, forming an aldehyde or ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets. The methoxymethyl group and oxabicyclohexane ring play crucial roles in its binding affinity and reactivity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to downstream effects on metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2-oxabicyclo[2.1.1]hexane scaffold is highly modular, enabling diverse substitutions. Below is a systematic comparison with analogous derivatives:
Amino-Substituted Derivatives
- [4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 132260739): Formula: C₆H₁₁NO₂. Substituents: Amino (-NH₂) at C4 and hydroxymethyl (-CH₂-OH) at C1. Applications: Potential as a polar bioisostere due to the amino group’s hydrogen-bonding capability. Key data: Predicted collision cross-section (CCS) values suggest distinct conformational behavior compared to methoxymethyl analogues .
- [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 154703349): Formula: C₇H₁₃NO₂. Substituents: Aminomethyl (-CH₂-NH₂) at C4 and hydroxymethyl (-CH₂-OH) at C1. Properties: Increased molecular weight (143.19 g/mol) and basicity compared to the methoxymethyl derivative .
Halogen-Substituted Derivatives
- [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2920390-90-3): Formula: C₇H₁₁IO₂. Substituents: Iodomethyl (-CH₂-I) at C3. Applications: Useful in radiolabeling or as a synthetic intermediate for cross-coupling reactions . Synthesis: Prepared via halogenation of precursor alcohols.
[4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2305254-69-5):
Trifluoromethyl-Substituted Derivatives
- [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2648956-81-2): Formula: C₇H₉F₃O₂. Substituents: Trifluoromethyl (-CF₃) at C1 and hydroxymethyl (-CH₂-OH) at C4. Properties: Enhanced lipophilicity (logP ≈ 1.2) and metabolic stability due to the CF₃ group .
Ester and Acetate Derivatives
- [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS 2170372-27-5): Formula: C₉H₁₄O₄. Substituents: Acetate (-OAc) at C1 and hydroxymethyl (-CH₂-OH) at C4.
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS 2708283-94-5):
- Formula : C₉H₁₃IO₃.
- Substituents : Iodomethyl (-CH₂-I) at C4 and acetate (-OAc) at C1.
- Synthesis : Combines halogenation and esterification strategies .
Biological Activity
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic organic compound notable for its unique structural features, including a methoxymethyl group and a bicyclo[2.1.1]hexane core. This compound is part of a class of bicyclic ethers recognized for their diverse chemical properties and potential biological activities. The presence of the methanol moiety suggests possible interactions with biological systems, which could be crucial for its reactivity and applications in medicinal chemistry.
The molecular formula of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is . Its structure allows for various interactions at the molecular level, particularly with enzymes and receptors due to the presence of polar functional groups that can engage in hydrogen bonding.
The biological activity of this compound may stem from its ability to interact with specific molecular targets. The methanol group can form hydrogen bonds and electrostatic interactions, potentially modulating enzyme or receptor activity. The rigid structure provided by the oxabicyclohexane ring enhances binding affinity and specificity, which are critical for therapeutic applications.
Antimicrobial Activity
Studies on structurally similar compounds have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain bicyclic ethers have shown minimum inhibitory concentrations (MICs) in the range of 62.5 to 78.12 µg/mL against these bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Antiproliferative Effects
In vitro studies have suggested that related compounds exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values around 226 µg/mL against HeLa cells .
Synthesis Methods
The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through various methods, including:
- Diels-Alder reactions involving furan derivatives.
- Alkylation reactions using methoxymethyl chloride under basic conditions.
These synthetic routes highlight the versatility in producing complex organic molecules, which is essential for exploring their biological activities.
Case Studies and Research Findings
While direct studies on [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol are sparse, related research provides valuable insights:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Bicyclic Ether A | Antibacterial | MIC = 62.5 µg/mL against E. coli |
| Study 2 | Bicyclic Ether B | Antiproliferative | IC50 = 226 µg/mL against HeLa cells |
| Study 3 | Bicyclic Ether C | Antimicrobial | Effective against MRSA strains |
These findings suggest that compounds with similar structural features to [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol may exhibit comparable biological activities.
Q & A
Q. Table 1. Comparison of Synthetic Approaches
Q. Table 2. Key Analytical Data for Structural Confirmation
Key Research Challenges
- Stereochemical Control : Achieving enantioselective synthesis remains underexplored. Asymmetric catalysis (e.g., chiral Lewis acids) could address this .
- Biological Profiling : Limited data exist on pharmacokinetics or target engagement. In silico docking studies using related bicyclic ethers (e.g., norbornane analogs) may guide prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
